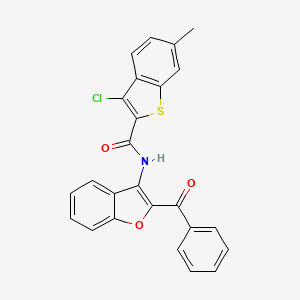
N-(2-benzoyl-1-benzofuran-3-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzoyl-1-benzofuran-3-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzofurans and benzothiophenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran and benzothiophene cores separately, followed by their functionalization and coupling.
Preparation of Benzofuran Core: The benzofuran core can be synthesized from 2-hydroxybenzonitrile and corresponding bromoethanone derivatives.
Preparation of Benzothiophene Core: The benzothiophene core can be synthesized from 2-sulfanyl-benzonitrile.
Coupling and Functionalization: The final step involves coupling the benzofuran and benzothiophene cores, followed by functionalization to introduce the benzoyl, chloro, and carboxamide groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-1-benzofuran-3-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-(2-benzoyl-1-benzofuran-3-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or pain pathways, thereby exerting anti-inflammatory or analgesic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-1-benzofuran-3-yl)acetamide
- N-(2-benzoyl-1-benzofuran-3-yl)butanamide
- N-(2-benzoyl-1-benzofuran-3-yl)-2-ethylsulfanylacetamide
Uniqueness
N-(2-benzoyl-1-benzofuran-3-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide is unique due to the presence of both benzofuran and benzothiophene cores, along with the specific functional groups (benzoyl, chloro, and carboxamide). This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H16ClNO3S |
|---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
N-(2-benzoyl-1-benzofuran-3-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C25H16ClNO3S/c1-14-11-12-17-19(13-14)31-24(20(17)26)25(29)27-21-16-9-5-6-10-18(16)30-23(21)22(28)15-7-3-2-4-8-15/h2-13H,1H3,(H,27,29) |
InChI Key |
DNOYVTQLLKDWRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Fluorobenzyl)-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11568439.png)
![2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,5-dimethylphenol](/img/structure/B11568455.png)
![3-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methoxyphenyl)pyridine](/img/structure/B11568456.png)
![1-[2-(4-fluorophenoxy)ethyl]-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11568458.png)
![6-(4-chlorophenyl)-3-methyl-N-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11568462.png)
![4-Methyl-2'-(4-methylphenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11568464.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11568467.png)
![N-(4-Chloro-2-methylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide](/img/structure/B11568477.png)
![7-(4-Methoxyphenyl)-2-methyl-3,5-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B11568480.png)
![5-(4-Fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11568483.png)
![4-Chloro-N-(3-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide](/img/structure/B11568486.png)
![2-amino-4-(2-chlorophenyl)-7-methyl-6-[2-(morpholin-4-yl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11568492.png)
![2,4-dichloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B11568497.png)
